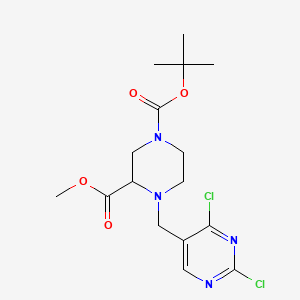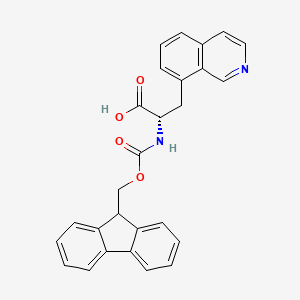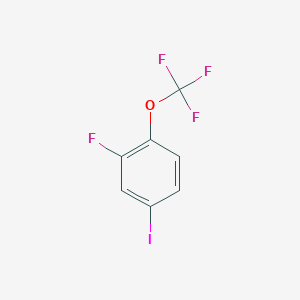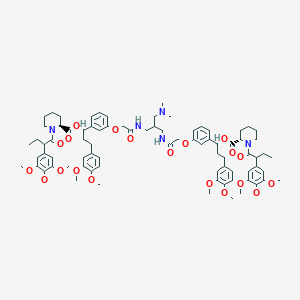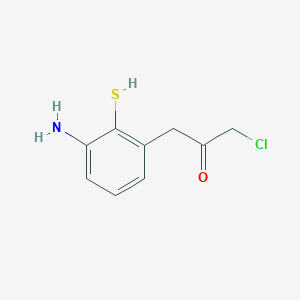
Hexanediamide, N,N'-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H28N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- typically involves the reaction of 1,6-hexanediamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is scaled up using continuous-flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to achieve high yields and purity. The continuous-flow process enhances mass transfer and reduces reaction time, making it more efficient than traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanediamide, N,N’-di-benzoyloxy: Known for its antitumor and anaphylactic activities.
N,N’-Dimethylethylenediamine: Used as a chelating agent and in the preparation of metal complexes.
Uniqueness
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is unique due to its specific structural properties and the range of reactions it can undergo. Its versatility in various chemical reactions and applications sets it apart from similar compounds .
Propriétés
Numéro CAS |
69319-21-7 |
|---|---|
Formule moléculaire |
C14H28N2O2 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
N,N'-ditert-butylhexanediamide |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)15-11(17)9-7-8-10-12(18)16-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) |
Clé InChI |
YPESXBJFZNIKFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CCCCC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)

![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)

